molecular formula C13H25N3O3 B7930662 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930662
M. Wt: 271.36 g/mol
InChI Key: JCHFWSDGPZJYIM-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino-acetyl group, and a tert-butyl ester moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Amino-Acetyl Group: The next step involves the introduction of the amino-acetyl group. This can be done by reacting the pyrrolidine derivative with an acylating agent such as acetyl chloride in the presence of a base like triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amino-acetyl moiety, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to modulate specific molecular targets can be harnessed for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
  • [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid isopropyl ester
  • [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Uniqueness

The uniqueness of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological activity, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)8-10-5-6-16(9-10)11(17)7-14/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHFWSDGPZJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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